Glyceryl monooleate

Overview

Description

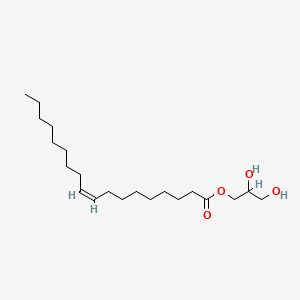

Glyceryl Monooleate, also known as GMO, is an ester of glycerin and oleic acid . It is a lipid substance derived by esterification of glycerol with fatty acids . It is predominantly used in the formulation of lipsticks, eye shadows, makeup bases, and skin care products . It is also used as an emulsifier and permeation enhancer .

Synthesis Analysis

GMO can be synthesized via the esterification method using sodium oleate and 3-chloro-1,2-propanediol as reactants, tetrabutylammonium bromide as the catalyst, and toluene as the solvent . The optimal process conditions for synthesizing GMO are a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, a reaction time of 6 hours, a weight of toluene of 25 g, and a catalyst dosage of 3.5% .Molecular Structure Analysis

The molecular structure of GMO consists of a glycerol backbone and a hydrocarbon chain . The molecular formula is C21H40O4 . Monooleic acid glycerides are divided into α-GMO and β-GMO .Chemical Reactions Analysis

GMO can self-assemble in water and form a variety of well-defined, thermodynamically stable liquid crystal structures . It can also mix with oleic acid, glycerol, calcium oleate, or water in n-heptane and toluene solvents .Physical And Chemical Properties Analysis

GMO is a white waxy solid . It has a melting point of 35-37 °C, a boiling point of 409.35°C, and a density of 0.9407 g/cm^3 at 35 ºC . It is soluble in chloroform .Scientific Research Applications

Drug Delivery

Monoolein is one of the most important lipids in the field of drug delivery . It is commonly used for making nanoparticles, which have applications in pharmaceuticals . The non-ionic surfactant properties of Monoolein make it suitable for drug delivery applications .

Emulsion Stabilization

Monoolein plays a significant role in emulsion stabilization . Emulsions are mixtures of two or more liquids that are usually immiscible. Monoolein helps to stabilize these mixtures, making it useful in various industries, including food and cosmetics.

Protein Crystallization

Monoolein has been widely used in protein crystallization . The ability of Monoolein to form different mesophases in the presence of water makes it an excellent medium for protein crystallization .

Lyotropic Liquid Crystal Phases

Monoolein can form lyotropic liquid crystal phases, which are being researched for various biological applications . These phases are characterized over a temperature range from 25 to 65°C using synchrotron small angle x-ray scattering and cross-polarized optical microscopy .

Ionic Liquids

Monoolein-based liquid crystal phases are established media that are researched for various biological applications, including drug delivery . Some ionic liquids (ILs) can support lipidic self-assembly .

Amphiphile Self-Assembly

Monoolein is known to support amphiphile self-assembly . In water, aggregation and self-assembly of amphiphiles are driven by the hydrophobic effect, where the hydrophobic moieties of the amphiphiles segregate to minimize contact with water molecules .

Mechanism of Action

Target of Action

Monoolein, also known as Glyceryl Monooleate, is a lipid that primarily targets the lipid bilayers of cells . It is one of the most important lipids in the fields of drug delivery, emulsion stabilization, and protein crystallization . It interacts with the lipid bilayers, altering their composition and molecular mobility .

Biochemical Pathways

Monoolein is involved in the formation of mesophases, which are intermediate phases between the liquid and crystalline state . These mesophases play a crucial role in the fields of drug delivery, emulsion stabilization, and protein crystallization . Monoolein is also produced during the metabolism of triglyceride-rich lipoprotein particles .

Pharmacokinetics

It is known that the properties of nanomedicines, including those based on monoolein, can vary extensively based on the nature of the drug delivery carrier, the properties of the nanomedicines, and the individual’s organ size, body fat index, etc .

Result of Action

The result of Monoolein’s action is the formation of various mesophases, which have applications in drug delivery, emulsion stabilization, and protein crystallization . It also alters the lipid composition and molecular mobility of phosphatidylcholine bilayers .

Safety and Hazards

Future Directions

GMO is green, non-toxic, and completely degradable in the human body . With the continuous improvement of people’s living standards and quality of life, the application scope of GMO has continued to expand and the market demand has increased rapidly . Therefore, it is crucial to study the synthesis of GMO .

properties

IUPAC Name |

2,3-dihydroxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042003 | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238-240 °C AT 3 MM HG | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9420 @ 20 °C/4 °C, 0.925-0.935 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Glyceryl monooleate | |

Color/Form |

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |

CAS RN |

111-03-5, 25496-72-4, 67701-32-0 | |

| Record name | Glycerol 1-monooleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monooleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1-oleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monoolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AEF6S35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Monoolein has the molecular formula C21H40O4 and a molecular weight of 356.54 g/mol.

A: While the provided articles do not contain specific spectroscopic data, techniques like Fourier transform infrared spectroscopy (FTIR) and small-angle X-ray scattering (SAXS) are frequently employed to study Monoolein's structure and interactions. [, ]

A: Monoolein is an amphiphilic molecule that self-assembles into various liquid crystalline structures in aqueous solutions, including lamellar, cubic, and hexagonal phases, depending on factors like concentration, temperature, and the presence of other molecules. [, ]

A: Yes, factors like temperature, pressure, and the addition of molecules like salts, sugars, proteins, detergents, and other lipids can significantly influence the phase behavior of Monoolein. [, , ] For example, heavy water (D2O) has been shown to decrease the lattice constants of Monoolein cubic phases. []

A: Cholesterol plays a crucial role in modulating Monoolein's cubic phase, contributing to its stability and making it suitable for applications like protein crystallization. [, ] The interaction between cholesterol's hydroxyl group and the surrounding water or Monoolein molecules, as revealed by NMR studies, is crucial for this behavior. []

A: Monoolein’s ability to form various liquid crystalline structures, its biocompatibility, and its biodegradability make it a suitable material for drug delivery applications. [, ] It can encapsulate both hydrophilic and hydrophobic drugs and release them in a sustained manner. [, ]

A: The incorporation of drugs can influence the phase behavior and drug release profile of Monoolein-based systems. For example, the addition of the model protein cytochrome-c to Monoolein cubic phases was shown to induce phase transitions and achieve a high loading efficiency. []

A: Various drugs, including analgesics like tramadol HCl [], antimicrobials like ciprofloxacin hydrochloride [], and antiretroviral drugs like indinavir [], have been investigated for incorporation into Monoolein-based delivery systems.

A: While Monoolein systems show promise for buccal delivery due to mucoadhesive properties, the water content in the formulations can significantly influence the mucoadhesive strength and drug release. [, ]

A: Common techniques include polarized light microscopy, small-angle X-ray scattering (SAXS), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR). [, , , , , ]

A: Drug release is influenced by the drug's physicochemical properties, its loading within the Monoolein matrix, the type of Monoolein phase, and the swelling behavior of the system in a specific environment. []

A: While Monoolein offers numerous advantages, alternatives such as other lipids (e.g., phospholipids) or polymeric nanoparticles are being explored for similar applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one](/img/structure/B7796346.png)

![6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt](/img/structure/B7796355.png)

![Methyl 2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B7796406.png)